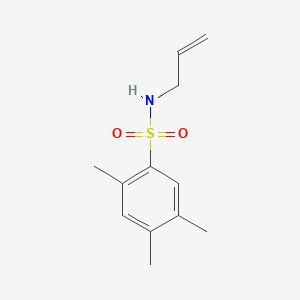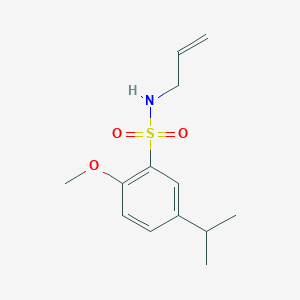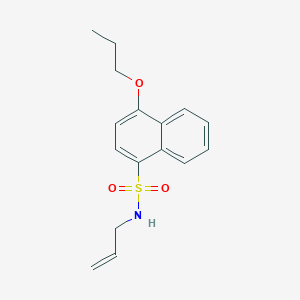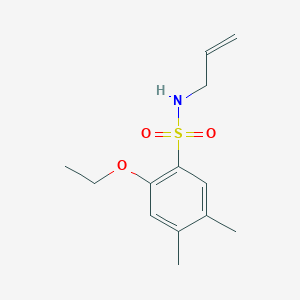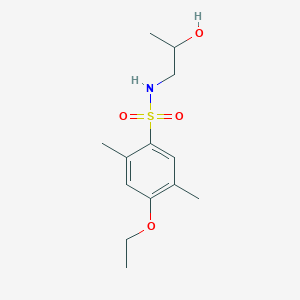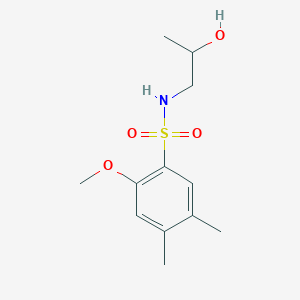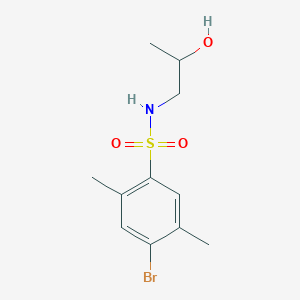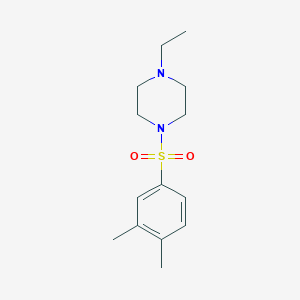
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CHD or Chlorhexidine Digluconate, is an antiseptic and disinfectant agent that has been widely used in various fields including medicine, dentistry, and veterinary medicine. CHD has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, fungi, and viruses.
Mechanism of Action
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and ultimately cell death. It also disrupts the DNA and RNA synthesis of microorganisms, further inhibiting their growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been shown to have a mild cytotoxic effect on human cells at high concentrations.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a widely used and well-studied antimicrobial agent that has been shown to have broad-spectrum activity. It is also relatively inexpensive and easy to obtain. However, this compound can be affected by environmental factors such as pH and temperature, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations and delivery systems for this compound, which could increase its effectiveness and expand its applications. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential long-term effects of its use.
Synthesis Methods
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with gluconic acid to form this compound digluconate.
Scientific Research Applications
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its antimicrobial activity and has been used in various applications such as wound care, oral care, and surgical site preparation. It has also been used as a preservative in cosmetics and personal care products. In addition, this compound has been shown to have potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of tumor cells.
properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
InChI Key |
MLYKAFKVGDLBAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)


